molecular formula C7H4N2O3 B095430 6-Nitro-2,1-benzoxazole CAS No. 15264-44-5

6-Nitro-2,1-benzoxazole

Cat. No. B095430
CAS RN: 15264-44-5
M. Wt: 164.12 g/mol
InChI Key: VXUKBYHFZXHKFY-UHFFFAOYSA-N
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Description

6-Nitro-2,1-benzoxazole is a chemical compound that is part of a broader class of benzoxazole derivatives. These compounds are characterized by a benzene ring fused to an oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom. The presence of a nitro group at the 6-position of the benzoxazole ring is a common feature in this class of compounds, which imparts unique chemical properties and reactivity. The nitro group is an electron-withdrawing group that can influence the electronic distribution within the molecule, affecting its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of benzoxazole derivatives, including those with nitro groups, typically involves condensation reactions of appropriate precursors. For instance, novel derivatives of 6-amino-2-phenylbenzothiazole, which are structurally related to benzoxazoles, were synthesized by condensation reactions of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction of the nitro derivatives to amino derivatives . Similarly, 6-methoxy-2-benzoxazolinone, a related compound, was synthesized through the formation and reduction of 5-methoxy-2-nitrophenol and subsequent fusion with urea . These methods highlight the typical synthetic routes involving nitration, reduction, and cyclization steps to construct the benzoxazole core with various substituents.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often confirmed using spectroscopic techniques such as NMR, LC-MS, and elemental analysis . X-ray crystallography can also be employed to determine the precise molecular geometry, as was done for cyclotrisazobenzene, a related compound with a complex structure . The presence of the nitro group can influence the molecular conformation and the electronic properties of the molecule, which can be deduced from these structural analyses.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, primarily influenced by the functional groups attached to the core structure. The nitro group, in particular, can participate in reactions such as reduction to amino groups, which can then be further derivatized . The reactivity of the nitro group can also be exploited for group transfer reactions, as seen in the synthesis of nitro-substituted secondary amines . Additionally, the nitro group can affect the fluorescence behavior of benzoxazole derivatives, as it alters the electronic properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitro-2,1-benzoxazole derivatives are influenced by the presence of the nitro group and other substituents. These properties include solubility, melting points, and stability, which can be studied using techniques like differential scanning calorimetry and polarized microscopy . The nitro group's electron-withdrawing nature can also impact the mesomorphic behavior of benzothiazole derivatives, affecting their liquid crystalline properties . Furthermore, the electron donor-acceptor interactions within benzoxazole molecules can be significant for applications in materials science, such as the development of polymers with nonlinear optical properties .

Scientific Research Applications

  • Electrochemical Synthesis : An electrochemically mediated method for the preparation of 2,1-benzoxazoles, including compounds related to 6-Nitro-2,1-benzoxazole, has been developed. This method differs from traditional electrochemical reduction, as the nitro group undergoes a cyclization reaction with an alkyne activated by selenium cation (Wang et al., 2021).

  • Antimicrobial Applications : Benzoxazole derivatives, including 6-Nitro-2,1-benzoxazole, have shown significant antimicrobial activity against a range of microorganisms. Some compounds exhibited notable antimycobacterial activity, making them potential scaffolds for drug design (Ertan-Bolelli et al., 2016).

  • Topoisomerase II Inhibition : Certain benzoxazole derivatives have been found to inhibit eukaryotic DNA topoisomerase II, an enzyme critical for cell division. These compounds could have applications in cancer treatment, as they inhibit a key enzyme involved in cancer cell proliferation (Pınar et al., 2004).

  • Anthelmintic Activity : Novel 5-nitro-1, 3-benzoxazole derivatives have shown promising in vitro anthelmintic activities. Their molecular docking studies indicate these compounds as potential inhibitors of β-tubulin in parasites (Satyendra et al., 2015).

  • Vibrational Spectroscopic Studies : The vibrational frequencies and corresponding assignments of 5-Nitro-2-(p-fluorophenyl)benzoxazole have been studied using quantum chemistry codes. This research contributes to the understanding of the molecular structure and properties of such compounds (Mary et al., 2008).

  • Antibacterial Agents : A new series of benzoxazole derivatives, including 6-nitro variants, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed broad-spectrum activity against various microorganisms (Ertan et al., 2009).

  • Anticancer Agents : Novel antitumor agents targeting human DNA topoisomerases have been synthesized, including benzoxazole derivatives. Some compounds showed promising results as potential anticancer drugs (Karatas et al., 2021).

Safety And Hazards

6-Nitro-2,1-benzoxazole should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Benzoxazole derivatives, including 6-Nitro-2,1-benzoxazole, have found wide applications in various branches of medicine, technology, and agriculture. They have been used as radiosensitizers, anesthetics, anticancer medications, dyes, plasticizers, ionic liquids, pesticides, herbicides, and plant growth regulators . Future research may focus on developing new synthetic methodologies and exploring their potential applications in various fields.

properties

IUPAC Name

6-nitro-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-12-8-7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUKBYHFZXHKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CON=C2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295022
Record name 6-nitro-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-2,1-benzoxazole

CAS RN

15264-44-5
Record name 15264-44-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Larina, V Lopyrev, L Larina, V Lopyrev - … : Synthesis, Structure and …, 2009 - Springer
A great deal of information on the methods of synthesis of nitrated benzo analogs – indazoles, benzimidazoles, benzoxazoles, benzisoxazoles, benzoxadiazoles, benzothiazoles, …
Number of citations: 3 link.springer.com

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